Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)-
Description
The compound Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- is a chloroacetamide derivative featuring a branched alkyl (isopropyl) and a substituted cyclohexenyl group on the nitrogen atoms. Its structure combines a reactive chloroacetamide backbone with a sterically bulky, unsaturated cyclohexenyl moiety.
Properties
CAS No. |
75942-79-9 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
2-chloro-N-propan-2-yl-N-(3,5,5-trimethylcyclohexen-1-yl)acetamide |
InChI |
InChI=1S/C14H24ClNO/c1-10(2)16(13(17)9-15)12-6-11(3)7-14(4,5)8-12/h6,10-11H,7-9H2,1-5H3 |
InChI Key |
DFGDKQQSAQAGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(=C1)N(C(C)C)C(=O)CCl)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Substitution Methodology
The target compound is synthesized via a two-step substitution process, leveraging the reactivity of chloroacetyl chloride with primary and secondary amines.
Step 1: Formation of 2-Chloro-N-(1-Methylethyl)Acetamide
Isopropylamine reacts with chloroacetyl chloride in toluene at 15–25°C in the presence of sodium carbonate as a base. The reaction mechanism proceeds as follows:
$$
\text{ClCH}2\text{COCl} + (\text{CH}3)2\text{CHNH}2 \rightarrow \text{ClCH}2\text{CONHCH}(\text{CH}3)_2 + \text{HCl} \uparrow
$$
Key Conditions:
- Solvent: Toluene (6:1 weight ratio relative to amine)
- Base: Sodium carbonate (1.5 mol eq)
- Temperature: 15 ± 5°C during chloroacetyl chloride addition
- Yield: 93–95% after rotary evaporation and filtration
Step 2: Introduction of 3,5,5-Trimethylcyclohexenyl Group
The intermediate 2-chloro-N-isopropylacetamide undergoes alkylation with 3,5,5-trimethylcyclohexenyl bromide in dichloromethane, catalyzed by tetrabutylammonium iodide (TBAI).
$$
\text{ClCH}2\text{CONHCH}(\text{CH}3)2 + \text{C}{10}\text{H}{17}\text{Br} \xrightarrow{\text{TBAI}} \text{ClCH}2\text{CON}(\text{CH}(\text{CH}3)2)(\text{C}{10}\text{H}{15}) + \text{HBr} \uparrow
$$
Optimized Parameters:
- Solvent: Dichloromethane (3:1 v/v relative to intermediate)
- Catalyst: TBAI (0.1 mol eq)
- Temperature: 50–60°C for 4 hours
- Yield: 87–89% after cooling and filtration
Industrial-Scale Production
Continuous Flow Reactor Adaptation
To minimize thermal degradation and improve mixing efficiency, industrial synthesis employs continuous flow reactors with the following parameters:
| Parameter | Step 1 Value | Step 2 Value |
|---|---|---|
| Residence Time (min) | 30 | 45 |
| Pressure (bar) | 1.5 | 2.0 |
| Temperature (°C) | 20 | 55 |
| Throughput (kg/h) | 12.4 | 10.8 |
Advantages:
- 15% higher yield compared to batch processes
- Reduced solvent consumption (toluene reuse efficiency: 92%)
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (300 MHz, DMSO-d₆):
δ 1.21 (d, 6H, J = 6.3 Hz, isopropyl CH₃),
δ 1.68 (s, 6H, cyclohexenyl CH₃),
δ 2.12 (m, 2H, cyclohexenyl CH₂),
δ 3.48 (s, 2H, CH₂Cl),
δ 5.34 (s, 1H, cyclohexenyl =CH).
Fourier-Transform Infrared (FTIR):
Mass Spectrometry:
Purity Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a range of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences among analogs:
Key Observations :
- The target compound’s cyclohexenyl group introduces conformational rigidity and unsaturation, unlike the planar aromatic rings in analogs. This may influence solubility, bioavailability, and interaction with biological targets.
- Xylachlor and metolachlor feature electron-withdrawing or donating substituents (e.g., methyl, methoxy) on their aryl groups, which enhance herbicidal activity by modulating electron density .
Physicochemical Properties
Spectral Data Comparison:
Insights :
Environmental and Metabolic Stability
- Metolachlor TPs : Transformation products (TPs) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide show reduced herbicidal activity but increased mobility in water .
Biological Activity
Acetamide, 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)- (CAS Number: 2895-21-8) is a compound that has garnered interest for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)acetamide
- Molecular Formula : C₈H₁₄ClN₁O
- Molecular Weight : 165.66 g/mol
- Structure : The compound features a chloro group and an acetamide functional group, which are critical for its biological activity.
The biological activity of acetamides often hinges on their ability to interact with various biological targets. For instance:
- Antibacterial Activity : Research indicates that chloro-substituted acetamides can enhance antibacterial properties. The presence of the chloro atom appears to stabilize the molecule within the active site of target enzymes, such as penicillin-binding proteins, leading to cell lysis in bacteria like Klebsiella pneumoniae .
- Cytotoxicity and Pharmacokinetics : Studies have shown that derivatives of acetamides exhibit favorable cytotoxicity profiles and pharmacokinetic parameters conducive for oral administration. This suggests a potential for therapeutic applications in treating bacterial infections .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria, with enhanced activity due to chloro substitution. |
| Cytotoxicity | Exhibits low cytotoxic effects in vitro, indicating safety for potential therapeutic use. |
| Pharmacokinetics | Demonstrates favorable absorption and distribution characteristics for oral formulations. |
Case Studies and Research Findings
- Antibacterial Efficacy :
- Molecular Docking Studies :
- Cytotoxicity Assessment :
Q & A
Q. What are the standard synthetic routes for synthesizing 2-chloro-N-(1-methylethyl)-N-(3,5,5-trimethyl-1-cyclohexen-1-yl)acetamide?
Methodological Answer: The synthesis of chloroacetamide derivatives typically involves nucleophilic substitution or cycloaddition reactions. For example, analogous compounds like 2-chloro-N-(phenyl)acetamide derivatives are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (e.g., using Cu(OAc)₂ in tert-butanol/water mixtures) . For the target compound, the cyclohexenyl substituent may require tailored precursors. A plausible route could involve:
Alkylation : Reacting 3,5,5-trimethyl-1-cyclohexen-1-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate.
Substitution : Introducing the isopropyl group via nucleophilic displacement under reflux conditions.
Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹). For example, IR data for analogous compounds show distinct C-Cl stretches at ~750 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Assigns protons in the cyclohexenyl and isopropyl groups. For instance, cyclohexenyl protons appear as multiplet signals between δ 1.2–2.5 ppm, while isopropyl methyl groups resonate as doublets near δ 1.0–1.2 ppm .
- ¹³C NMR : Confirms carbonyl (C=O) at ~165–170 ppm and quaternary carbons in the cyclohexenyl ring .
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How does the cyclohexenyl substituent influence the compound’s reactivity compared to phenyl analogs like propachlor?
Methodological Answer: The cyclohexenyl group introduces steric and electronic effects distinct from phenyl rings:
- Steric Effects : The bulky 3,5,5-trimethylcyclohexenyl group may hinder nucleophilic attack at the amide carbonyl, reducing hydrolysis rates compared to phenyl analogs like propachlor (a known herbicide) .
- Electronic Effects : The cyclohexenyl ring’s electron-rich nature (due to alkyl substituents) could stabilize intermediates in substitution reactions. Computational studies (e.g., DFT) can quantify charge distribution and predict reactivity .
- Case Study : Propachlor (phenyl analog) exhibits herbicidal activity via inhibition of fatty acid elongation. The cyclohexenyl variant’s bioactivity may differ due to altered lipophilicity and target binding .
Q. What computational methods can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetolactate synthase, a herbicide target). Docking scores and binding poses can prioritize experimental testing .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes .
- QSAR Models : Relate structural features (e.g., logP, polar surface area) to bioactivity. For example, chloroacetamides with higher logP values often show enhanced membrane permeability .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported spectroscopic data for chloroacetamide derivatives?
Methodological Answer: Contradictions in NMR or IR data may arise from:
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always note solvent conditions .
- Impurities : Residual starting materials or byproducts (e.g., unreacted amines) can obscure signals. Purify via repeated recrystallization or HPLC .
- Tautomerism : For compounds with NH groups, tautomeric forms (e.g., amide vs. imidic acid) may produce split peaks. Variable-temperature NMR can clarify .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
